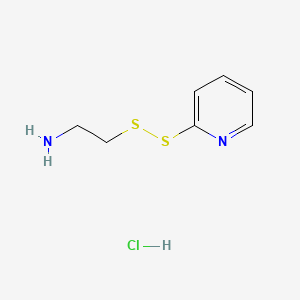

2-(Pyridyldithio)ethylamine hydrochloride

Description

Nomenclature and Structural Classification

2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride exhibits extensive nomenclatural diversity across chemical databases and literature sources, reflecting its widespread recognition in multiple research domains. The systematic International Union of Pure and Applied Chemistry name designates this compound as 2-(2-pyridinyldisulfanyl)ethanamine hydrochloride (1:1). Alternative nomenclature includes 2-[(2-aminoethyl)disulfanyl]pyridine hydrochloride, pyridine dithioethylamine hydrochloride, and ethanamine, 2-(2-pyridinyldithio)-, hydrochloride. The compound is also recognized under the designation (S)-2-pyridylthio cysteamine hydrochloride, highlighting its relationship to naturally occurring cysteine derivatives.

The molecular structure encompasses several distinct functional domains that define its chemical classification. The pyridine ring system provides aromatic heterocyclic character, while the disulfide bridge (disulfanyl group) serves as the primary reactive center. The ethylamine chain terminates in a primary amino group, which exists in protonated form when complexed with the hydrochloride salt. This structural arrangement places the compound within the broader category of pyridyl disulfide derivatives, specifically those containing amino-alkyl substituents.

| Property | Value |

|---|---|

| Molecular Formula | C7H11ClN2S2 |

| Average Molecular Mass | 222.749 g/mol |

| Monoisotopic Mass | 222.005218 g/mol |

| Systematic Name | 2-(2-pyridinyldisulfanyl)ethanamine hydrochloride |

| Alternative Names | Pyridine dithioethylamine hydrochloride, (S)-2-Pyridylthio cysteamine hydrochloride |

The compound appears in specialized chemical collections, including the PubChem Reference Collection under Substance Identifier 505443416. This inclusion indicates recognition within curated chemical libraries used for computational screening and drug discovery applications. The substance database entries provide additional synonyms, supplier information, and regulatory data not available in compound-specific records.

Molecular data repositories maintain standardized representations using International Chemical Identifier formats. The compound's InChI designation reads: InChI=1S/C7H10N2S2.ClH/c8-4-6-10-11-7-3-1-2-5-9-7;/h1-3,5H,4,6,8H2;1H, while the corresponding InChIKey provides the standardized hash: SEKLFMRSNLFPRB-UHFFFAOYSA-N. These identifiers enable precise computational matching across chemical informatics platforms and ensure consistent identification in automated database searches.

Propriétés

IUPAC Name |

2-(pyridin-2-yldisulfanyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S2.ClH/c8-4-6-10-11-7-3-1-2-5-9-7;/h1-3,5H,4,6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKLFMRSNLFPRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride is a compound that has garnered attention for its diverse biological activities and potential applications in pharmacology, nanotechnology, and chemical synthesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound features a pyridine ring linked to a disulfide bond, which plays a crucial role in its reactivity and biological interactions. Its molecular formula is with a molecular weight of 188.27 g/mol.

The biological activity of 2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride is primarily attributed to its ability to form complexes with metal ions and interact with biological macromolecules such as DNA and proteins.

- DNA Binding : Research indicates that complexes formed with this compound exhibit significant binding affinity to DNA, potentially causing structural changes that could be leveraged for therapeutic applications.

- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines, indicating its potential utility in cancer therapy.

1. Anti-Fibrotic Activity

A notable application of 2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride is in the synthesis of novel pyrimidine derivatives aimed at treating fibrosis.

- Study Findings : Derivatives synthesized from this compound displayed promising anti-fibrotic activities, with IC50 values ranging from 45.69 μM to 45.81 μM against hepatic stellate cells (HSC-T6).

2. Nanotechnology

The compound is utilized in the functionalization of gold nanoparticles for biosensing applications.

- Research Outcomes : Functionalized gold nanoparticles demonstrated high specificity and sensitivity in detecting biomarkers, enhancing their applicability in medical diagnostics.

3. Pharmacological Research

In pharmacology, it serves as a precursor for developing new chemical entities.

- Preclinical Studies : Several derivatives have shown efficacy in treating neurological conditions during preclinical evaluations.

Case Study 1: Anti-Cancer Activity

A study assessed the cytotoxic effects of 2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride on various cancer cell lines. The results indicated significant cell death at concentrations as low as 20 μM, suggesting its potential as an anti-cancer agent.

Case Study 2: DNA Interaction Studies

Another study explored the interaction between this compound and DNA using spectroscopic methods. The findings revealed that the compound could induce conformational changes in DNA, which may have implications for drug design targeting genetic material.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(Thiazol-4-yldisulfanyl)ethanamine | C7H10N2S2 | Contains a thiazole ring |

| 3-(Pyridin-3-yldisulfanyl)propan-1-amine | C9H12N2S2 | Features a longer carbon chain |

| 2-(Benzothiazol-4-yldisulfanyl)ethanamine | C10H10N2S3 | Incorporates a benzothiazole moiety |

The distinct combination of the pyridine ring and disulfide bond in this compound allows it to participate effectively in redox chemistry and protein interactions, setting it apart from other similar compounds.

Comparaison Avec Des Composés Similaires

Key Physicochemical Properties:

- Purity : ≥97% (HPLC) .

- Solubility : Typically soluble in polar solvents like water and dimethyl sulfoxide (DMSO) due to its ionic hydrochloride group.

- Hydrogen Bonding: 2 hydrogen bond donors and 4 acceptors, influencing its reactivity and interaction with biomolecules .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) (2S)-2,5-Diaminopentanamide Dihydrochloride

- Molecular Formula : C₅H₁₃N₃O·(HCl)₂ .

- Key Features : A dihydrochloride salt with two amine groups and an amide functionality. Unlike the target compound, it lacks a disulfide bond or aromatic pyridine ring.

- Safety: No comprehensive toxicological data; precautionary measures include avoiding inhalation and skin contact .

(b) 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine Hydrochloride)

(c) 2-Phenyl-2-(2-pyrrolidinyl)ethanamine Dihydrochloride

(d) 2-(4-Methyl-6-(pyridin-2-yl)pyrimidin-2-yl)ethanamine Hydrochloride

- Molecular Formula : C₁₂H₁₅ClN₄ (Molar Mass: 250.73 g/mol) .

- Key Features : A pyrimidine-pyridine hybrid with a methyl substituent. The absence of a disulfide bond limits its cross-linking utility.

- Applications : Likely explored in kinase inhibition or medicinal chemistry due to its heterocyclic framework.

Comparative Data Table

Research Findings and Distinctions

Reactivity and Stability:

Pharmacological Potential:

- While the target compound is primarily a tool for bioconjugation, 2-phenyl-2-(2-pyrrolidinyl)ethanamine dihydrochloride’s structural similarity to psychoactive amines suggests central nervous system (CNS) activity .

Méthodes De Préparation

Disulfide Exchange with Pyridinyl Disulfides

The most widely reported method involves the reaction of 2-aminoethanethiol hydrochloride with 2,2'-dithiodipyridine (PySSPy) in a methanol-acetic acid solvent system. This nucleophilic substitution proceeds via thiol-disulfide exchange, where the amine-thiol attacks the disulfide bond of PySSPy. The reaction typically employs a 1:1 molar ratio of 2-aminoethanethiol hydrochloride to PySSPy, though patents describe variations using 0.5–1.0 equivalents of PySSPy to modulate reactivity.

Reaction Equation:

The reaction is conducted at ambient temperature (20–25°C) over 24–72 hours, with extended durations improving conversion rates. Methanol serves as the primary solvent due to its ability to dissolve both ionic and organic components, while acetic acid (1–5% v/v) protonates the amine, enhancing nucleophilicity.

Alternative Disulfide Precursors

Recent adaptations utilize nitropyridinyl disulfides to improve electrophilicity. For example, 1,2-bis(5-nitropyridin-2-yl)disulfane reacts with 2-aminoethanethiol hydrochloride in dichloromethane-methanol mixtures. The electron-withdrawing nitro group accelerates disulfide bond cleavage, reducing reaction times to 6–12 hours. However, this method introduces challenges in separating nitro-substituted byproducts, necessitating additional purification steps.

Optimization of Reaction Parameters

Solvent Systems and Stoichiometry

Comparative studies reveal solvent-dependent yields:

| Solvent System | Reaction Time (h) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Methanol-Acetic Acid | 72 | 85 | 92 | |

| Ethanol-Toluene | 24 | 88 | 89 | |

| DCM-Methanol | 12 | 78 | 85 |

Methanol-acetic acid combinations achieve higher purity (>90%) due to improved solubility of intermediates, whereas toluene co-solvents facilitate faster kinetics but introduce hydrophobic impurities.

Temperature and Catalytic Effects

Elevating temperature to 40°C reduces reaction time by 30% but promotes thiol oxidation side reactions. Catalytic additives like triethylamine (1–2 mol%) mitigate protonation of the amine, though excess base degrades PySSPy. Patent data emphasizes the use of diisopropylethylamine (DIPEA) in sulfonating analogs, suggesting potential applicability here.

Purification and Isolation Techniques

Precipitation and Washing

Crude products are typically isolated by solvent evaporation, followed by precipitation using ethanol/ethyl acetate/hexane mixtures. Sequential washing with diethyl ether removes unreacted PySSPy and hydrophobic byproducts, though Munin et al. report that six cycles of dissolution in methanol and reprecipitation with ether are required to achieve >95% purity.

Chromatographic Challenges

Attempted purification via reverse-phase HPLC using water-acetonitrile gradients (1:10 v/v with 0.01% acetic acid) proved ineffective due to the compound’s ionic character and disulfide lability. Silica gel chromatography with ethyl acetate/hexane (1:1) partially resolves these issues but risks disulfide reduction on acidic silica surfaces.

Analytical Characterization

Spectroscopic Data

X-ray Diffraction

Crystalline forms exhibit characteristic peaks at 2θ = 11.9°, 16.4°, 24.0°, and 31.7°, confirming the disulfide bridge’s conformational rigidity.

Challenges and Mitigation Strategies

Disulfide Scrambling

Prolonged exposure to protic solvents induces disulfide exchange, generating homo- and heterodimers. Strict control of reaction pH (<4) and the use of antioxidant stabilizers (e.g., TCEP) during workup minimize this.

Hydroscopicity

The hydrochloride salt’s hygroscopic nature complicates long-term storage. Lyophilization from tert-butanol/water mixtures yields stable amorphous powders with <1% water content.

Industrial and Research Applications

The compound’s primary utility lies in antibody-drug conjugates (ADCs), where its disulfide linker enables controlled drug release. Patent WO2012078868A1 highlights derivatives in sulfonated crosslinkers for targeted cancer therapies, underscoring its role in payload delivery .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution or disulfide bond formation. Key steps include reacting pyridine-2-thiol with 2-chloroethylamine under basic conditions (e.g., triethylamine in dichloromethane). Temperature control (0–25°C) and inert atmospheres minimize side reactions like oxidation. Post-synthesis purification involves recrystallization or column chromatography, with yields improved by optimizing stoichiometry and solvent polarity .

- Analytical Validation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structure, while HPLC ensures purity (>97%) .

Q. How can researchers verify the stability of 2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to humidity (e.g., 75% RH), temperature extremes (e.g., 4°C, 25°C, 40°C), and light. Monitor degradation via HPLC and Fourier-transform infrared spectroscopy (FTIR) to detect moisture-sensitive disulfide bond cleavage or amine oxidation. Store in airtight, desiccated containers at –20°C for long-term stability .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodology : Discrepancies in enzyme inhibition assays (e.g., conflicting IC₅₀ values) may arise from buffer composition (pH, ionic strength) or redox-sensitive thiol interactions. Use standardized protocols (e.g., PBS at pH 7.4 with 1 mM EDTA to chelate metal ions) and include controls for spontaneous disulfide exchange. Validate findings with orthogonal assays, such as surface plasmon resonance (SPR) for binding kinetics .

Q. How can computational modeling enhance the design of derivatives with improved target specificity?

- Methodology : Employ density functional theory (DFT) to calculate electron density around the disulfide bond, predicting reactivity with cysteine residues in proteins. Molecular docking (e.g., AutoDock Vina) identifies steric and electronic compatibility with target enzymes (e.g., thioredoxin reductase). Validate predictions via synthesis and kinetic assays, prioritizing derivatives with ΔG binding ≤ –8 kcal/mol .

Q. What advanced techniques characterize the compound’s interaction with biomolecules in real time?

- Methodology : Use stopped-flow spectroscopy to monitor rapid thiol-disulfide exchange kinetics with glutathione or albumin. For structural insights, apply X-ray crystallography or cryo-electron microscopy (cryo-EM) to co-crystallized protein-ligand complexes. Differential scanning calorimetry (DSC) quantifies thermal stability changes in target proteins upon binding .

Q. How do structural analogs of this compound compare in pharmacological profiling?

- Methodology : Compare analogs (e.g., pyridinyl vs. pyrimidinyl derivatives) using in vitro ADMET assays:

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.